GPR17 Receptor Activation: Absence of Agonist Activity at Concentrations Up to 30 μM Contrasts with Initial Literature Claims for Uracil Nucleotide Conjugates
In a curated ChEMBL/BindingDB assay, S-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine exhibited an EC50 value of >30,000 nM (>30 μM) for agonist activity at human GPR17 expressed in 1321N1 astrocytoma cells, as measured by calcium mobilization [1]. This result places the compound in the 'inactive' category for GPR17 agonism. By class-level comparison, authentic uracil nucleotide agonists of GPR17 (UDP, UDP-glucose, UDP-galactose) were initially reported with EC50 values in the low micromolar range (approximately 1–10 μM) in [³⁵S]GTPγS binding assays, though subsequent independent studies by Qi et al. (2013) failed to replicate GPR17 activation by these same nucleotides across multiple cell lines and functional assay platforms [2]. The negative result for this compound is consistent with the broader finding that GPR17 is unresponsive to uracil nucleotides and cysteinyl leukotrienes, as concluded by Qi et al. and later confirmed by the 2017 correction in Molecular Pharmacology [3].
| Evidence Dimension | GPR17 agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 >30,000 nM at human GPR17 (1321N1 cells, calcium mobilization assay) |
| Comparator Or Baseline | UDP: initially reported EC50 ~1–10 μM at GPR17 in [³⁵S]GTPγS assays, but activity not replicated in subsequent studies (Qi et al. 2013); UDP-glucose: similar initial reports but replication failures |
| Quantified Difference | Target compound is >3-fold weaker than the lowest reported micromolar agonists (even assuming the initial reports were valid), and is functionally inactive as a GPR17 agonist |
| Conditions | Human GPR17 expressed in human 1321N1 astrocytoma cells; calcium mobilization measured by Oregon Green BAPTA-1/AM dye after 1 hr incubation |
Why This Matters
Procurement of this compound as a GPR17-negative control or for studies investigating the GPR17 deorphanization controversy requires documentation of its inactivity, distinguishing it from uracil nucleotide diphosphates that were historically but erroneously claimed as GPR17 agonists.
- [1] BindingDB. BDBM50364919 (CHEMBL1508899). Affinity Data: EC50 >3.00E+4 nM. Agonist activity at human GPR17 expressed in human 1321N1 cells assessed as induction of calcium mobilization. View Source
- [2] Qi AD, Harden TK, Nicholas RA. Is GPR17 a P2Y/leukotriene receptor? Examination of uracil nucleotides, nucleotide sugars, and cysteinyl leukotrienes as agonists of GPR17. Journal of Pharmacology and Experimental Therapeutics. 2013;347(1):38-46. View Source
- [3] Molecular Pharmacology. Correction to 'The Orphan Receptor GPR17 Is Unresponsive to Uracil Nucleotides and Cysteinyl Leukotrienes'. Molecular Pharmacology. 2017;91:518-532. View Source
